Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate is a chemical compound with the molecular formula C14H18ClNO6 and a molecular weight of 331.75 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthetic route includes reduction, esterification, and oxalate formation. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: It is used in the production of various chemical intermediates and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate involves its interaction with specific molecular targets. In the context of its anti-cancer activity, it is believed to interfere with cellular pathways that regulate cell growth and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(4-methylphenyl)propanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-amino-3-(3-chloro-phenyl)propanoate: Lacks the methyl group, which can influence its chemical properties and applications.
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)butanoate: Has a longer carbon chain, which can alter its physical and chemical characteristics.
These comparisons highlight the unique structural features of this compound that contribute to its specific properties and applications.
Eigenschaften
Molekularformel |
C14H18ClNO6 |
---|---|
Molekulargewicht |
331.75 g/mol |
IUPAC-Name |
ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate;oxalic acid |
InChI |
InChI=1S/C12H16ClNO2.C2H2O4/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9;3-1(4)2(5)6/h4-6,11H,3,7,14H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZVTVHISGNOSZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)Cl)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.